2-Methyl-2-(prop-2-ynoylamino)propanoic acid
Description
2-Methyl-2-(prop-2-ynoylamino)propanoic acid is a substituted propanoic acid derivative featuring a unique prop-2-ynoylamino (CH≡C–C(O)–NH–) functional group attached to a 2-methylpropanoic acid backbone. The molecular formula is inferred as C₇H₉NO₃, with a calculated molecular weight of 155.15 g/mol. The compound’s structure combines a carboxylic acid group with a propargylamide moiety, which may confer reactivity useful in synthetic chemistry, such as participation in click chemistry or as a Michael acceptor .
Properties
IUPAC Name |
2-methyl-2-(prop-2-ynoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4-5(9)8-7(2,3)6(10)11/h1H,2-3H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQRBDKJLINRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-2-ynoylamino)propanoic acid typically involves the reaction of 2-methylpropanoic acid with prop-2-ynoylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(prop-2-ynoylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-ynoylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Methyl-2-(prop-2-ynoylamino)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(prop-2-ynoylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Methyl-2-(prop-2-ynoylamino)propanoic acid and analogous propanoic acid derivatives:
Structural and Functional Analysis:
Reactivity: The propargylamide group in the target compound distinguishes it from esters () or ether-linked derivatives (). This group enables participation in Huisgen cycloaddition (click chemistry), a feature absent in pyrazole- or phenoxy-substituted analogs .
Physicochemical Properties: The target compound’s lower molecular weight (155.15 g/mol) compared to chloronitrophenoxy (259.65 g/mol) or naphthylpropanoic acid (230.26 g/mol) derivatives suggests better solubility in polar solvents, advantageous for synthetic applications .
Applications: Unlike Imp. A (), which is a lipophilic pharmaceutical impurity, the target’s propargylamide group may facilitate covalent bonding in polymer chemistry or bioconjugation . The methoxynaphthylpropanoic acid () is a known NSAID precursor, highlighting how aromatic substituents enhance biological activity—a property the target compound could mimic with further modification .
Safety Considerations: While safety data for the target compound are unavailable, 3-(2-Aminoethylsulfanyl)-2-methylpropanoic acid () and 2-(2-Methoxyphenyl)-2-methylpropanoic acid () require handling precautions due to toxicity risks. The propargyl group’s inherent reactivity suggests similar precautions are warranted for the target compound .
Biological Activity
2-Methyl-2-(prop-2-ynoylamino)propanoic acid is a novel compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key information.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₇H₉NO₃
- CAS Number : 1251146-21-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may function as an inhibitor of tissue transglutaminase (TG2), an enzyme implicated in several pathological conditions such as neurodegenerative diseases and certain cancers .
Inhibition of Tissue Transglutaminase (TG2)
TG2 plays a crucial role in protein cross-linking and has been associated with fibrotic processes and cancer progression. The inhibition of TG2 by this compound could potentially lead to therapeutic applications in treating diseases characterized by excessive TG2 activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. A study demonstrated that treatment with the compound resulted in significant cell death in various cancer models, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Tests against a range of bacterial strains indicated that it possesses inhibitory effects, suggesting potential applications in developing new antimicrobial agents .
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the efficacy of this compound in inducing apoptosis.
- Methodology : Various cancer cell lines were treated with different concentrations of the compound.
- Results : Significant apoptosis was observed at concentrations above 10 µM, with a corresponding decrease in cell viability.
-
Case Study on Antimicrobial Activity :
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed to evaluate the antibacterial activity.
- Results : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 155.15 g/mol |
| Solubility | Soluble in DMSO |
| Anticancer IC50 | 10 µM (varies by cell line) |
| Antimicrobial MIC | 5–15 µg/mL |
| Biological Activity | Effect |
|---|---|
| TG2 Inhibition | Yes |
| Apoptosis Induction | Yes |
| Antimicrobial Activity | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
